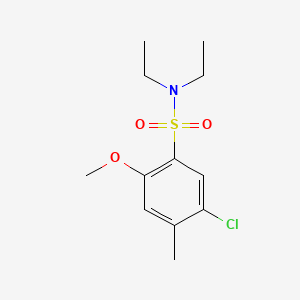

5-chloro-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide

Description

5-chloro-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide is an organic compound with the molecular formula C12H18ClNO3S. This compound is known for its unique chemical structure, which includes a chloro group, diethylamino group, methoxy group, and a methyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its distinctive properties.

Properties

IUPAC Name |

5-chloro-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO3S/c1-5-14(6-2)18(15,16)12-8-10(13)9(3)7-11(12)17-4/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSWHDRVXNIQAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)Cl)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride and diethylamine.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Product Isolation: After the reaction is complete, the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of automated reactors and advanced purification techniques to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or alcohols.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, thiols, or primary amines are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Formation of substituted derivatives with different functional groups.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Hydrolysis: Formation of sulfonic acids and amines.

Scientific Research Applications

Antimicrobial Properties

Sulfonamides, including 5-chloro-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide, are known for their antibacterial properties. They act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial in bacterial folate synthesis. This mechanism has been extensively studied for developing new antibiotics to combat resistant strains of bacteria .

Treatment of Obesity and Type II Diabetes

Research has indicated that compounds similar to this compound may play a role in treating obesity and type II diabetes. These compounds can activate serotonergic systems, which are involved in regulating appetite and metabolism. The activation of serotonin receptors has been linked to weight reduction and improved metabolic profiles .

Clinical Trials

A study conducted on the efficacy of sulfonamide compounds for weight management demonstrated significant results in reducing body weight among participants with obesity. The trial involved administering varying dosages of sulfonamide derivatives, including this compound, over a period of 12 weeks .

In Vitro Studies

In vitro studies have shown that this compound exhibits selective inhibition against certain bacterial strains, demonstrating its potential as a lead compound for developing new antibiotics. The mechanism involves disrupting bacterial folate synthesis pathways, leading to cell death .

Data Tables

Mechanism of Action

The mechanism of action of 5-chloro-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 5-chloro-2-methoxy-4-methylbenzenesulfonamide

- 5-chloro-N,N-dibenzyl-2-methoxy-4-nitroaniline

- 2-chloro-5-methyl-4-nitropyridine 1-oxide

Uniqueness

5-chloro-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylamino group, in particular, differentiates it from other similar compounds and contributes to its specific reactivity and applications.

Biological Activity

5-Chloro-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide is an organic compound with the molecular formula C12H18ClNO3S. It features a unique structure that includes a chloro group, diethylamino group, methoxy group, and a methyl group attached to a benzenesulfonamide core. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and enzyme inhibition.

- IUPAC Name : this compound

- Molecular Formula : C12H18ClNO3S

- Molecular Weight : 293.79 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with diethylamine in an organic solvent like dichloromethane or ethanol. The reaction conditions generally require stirring at room temperature or slightly elevated temperatures, followed by purification through recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can inhibit enzymatic activity or modulate receptor functions, which is crucial for its therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds often correlates with their structural modifications.

Comparative Antimicrobial Efficacy

| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strains Tested |

|---|---|---|

| This compound | TBD | TBD |

| N-(thiazol-2-yl) derivatives | 3.9 μg/mL | Various strains |

| N-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl derivatives | TBD | Gram-positive/negative |

Case Studies

- Antibacterial Studies : A study on sulfonamide derivatives indicated that compounds with structural similarities to this compound exhibited potent antibacterial properties against multiple bacterial strains. The study utilized broth microdilution assays to determine the MIC values, revealing that certain substitutions enhanced antibacterial efficacy significantly .

- Enzyme Inhibition : Research has shown that similar sulfonamide compounds can effectively inhibit enzymes involved in bacterial metabolism, leading to growth suppression. These findings suggest that this compound may also exhibit enzyme-inhibitory properties, making it a candidate for further investigation in drug development .

Potential Applications

Given its unique structure and biological properties, this compound holds promise in various applications:

- Medicinal Chemistry : As a potential therapeutic agent targeting bacterial infections.

- Drug Development : Its structural characteristics may facilitate the design of novel inhibitors for specific enzymes or receptors.

Q & A

Q. What are the optimal synthetic routes for 5-chloro-N,N-diethyl-2-methoxy-4-methylbenzenesulfonamide, and how can yields be improved?

The synthesis typically involves coupling reactions using reagents like ethyl chloroformate or DCC/HOBt to activate carboxylic acid intermediates. For example, starting with 5-chloro-2-methoxybenzoic acid, chlorosulfonation with chlorosulfonic acid can yield sulfonyl chloride intermediates, which are then reacted with amines (e.g., diethylamine) under basic conditions (e.g., Na₂CO₃) in a DCM/water mixture. Yields are highly dependent on starting materials: using 5-chloro-2-methoxybenzoic acid instead of salicylic acid derivatives improves yields from <20% to >90% . Optimization requires strict control of reaction time, temperature, and stoichiometry.

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- 1H/13C NMR : Essential for confirming substituent positions and verifying sulfonamide bond formation.

- IR spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹).

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) are widely used for refinement, leveraging high-resolution data to resolve torsional angles and planarity of aromatic systems .

Advanced Research Questions

Q. How are biological activities (e.g., anticancer) evaluated, and what cell lines are relevant?

Anticancer activity is assessed via in vitro cytotoxicity assays against human cancer cell lines, including hormone-dependent (MCF-7) and -independent (MDA-MB-231) breast adenocarcinomas, colorectal (Caco-2, HCT-116), and normal cell lines (hTERT-RPE1) for selectivity. IC₅₀ values are determined using MTT or resazurin assays, with comparisons to positive controls (e.g., doxorubicin). Selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) highlight therapeutic potential .

Q. How can molecular docking elucidate interactions with biological targets like tubulin?

Docking studies (e.g., using AutoDock Vina) model compound binding to the colchicine site of tubulin. Ligand structures are minimized with DFT, and binding poses are validated by comparing computed affinity scores (ΔG) with experimental IC₅₀ values. Discrepancies between docking predictions and activity data may indicate off-target effects or conformational flexibility unaccounted for in rigid-receptor models .

Q. How can contradictory data in synthesis yields or biological activity be resolved?

Yield discrepancies often arise from side reactions (e.g., over-sulfonation). TLC monitoring and intermediate purification (e.g., column chromatography) are critical. For biological data, ensure consistent assay conditions (e.g., cell passage number, serum concentration) and validate outliers via dose-response repeats. Structural analogs (e.g., methoxy vs. hydroxyl substituents) may exhibit varying solubility, impacting apparent activity .

Q. What factors optimize fluorescence-based studies for sulfonamide derivatives?

Fluorescence intensity is maximized at pH 5 (prevents protonation of methoxy groups) and 25°C. Solvent polarity affects quantum yield—aprotic solvents like DCM enhance emission. Binding constants (Kb) are calculated via Stern-Volmer plots, with quenching studies (e.g., using KI) confirming static vs. dynamic mechanisms .

Q. How do structural modifications influence structure-activity relationships (SAR) in anticancer analogs?

- Methoxy → Hydroxy substitution : Increases hydrogen-bonding potential but may reduce metabolic stability.

- Diethylamine vs. aromatic amines : Bulky substituents improve tubulin binding affinity but may reduce solubility.

- Chlorine position : Para-chloro enhances electrophilicity and intercalation with DNA/tubulin .

Q. What role does SHELX play in resolving crystallographic data for sulfonamides?

SHELX refines high-resolution X-ray data to model disorder (e.g., rotational freedom in diethyl groups) and anisotropic displacement parameters. For sulfonamides, it resolves planarity deviations in benzene rings and validates sulfonamide torsion angles (C-S-N-C) against density maps. SHELXD/E phases multi-component crystals, critical for resolving polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.